2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H9N3O2 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-[3-(2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl]acetonitrile |
InChI |
InChI=1S/C13H9N3O2/c14-6-5-12-15-13(16-18-12)10-7-9-3-1-2-4-11(9)17-8-10/h1-4,7H,5,8H2 |
InChI Key |
JJGZSNRRHKITHG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C3=NOC(=N3)CC#N |
Origin of Product |
United States |
Preparation Methods
Formation of Chromenyl Hydrazide Precursors
The synthesis typically begins with the preparation of 6-chloro-2H-chromen-3-carboxylic acid hydrazide, a key intermediate. This is achieved by reacting 6-chloro-coumarin with hydrazine hydrate in ethanol under reflux for 12–16 hours. The hydrazide group serves as a nucleophile in subsequent cyclization steps.
Reaction Conditions:
Oxadiazole Ring Formation
The hydrazide intermediate undergoes cyclization with cyanoacetic acid in the presence of phosphorus oxychloride (POCl₃) to form the 1,2,4-oxadiazole ring. This step involves the elimination of water and requires anhydrous conditions to prevent hydrolysis of the nitrile group.
Critical Parameters:
Purification and Yield Optimization
Crude product purification is performed via column chromatography using silica gel and ethyl acetate/hexane (3:7). Recrystallization from ethanol improves purity to >98%, with an overall yield of 65–70%.
Cyclization Reactions Using Carbon Disulfide
Mechanism of Thione Intermediate Formation
An alternative route involves the reaction of chromenyl hydrazide with carbon disulfide (CS₂) in alkaline media. This generates a thione intermediate, which is subsequently desulfurized to yield the oxadiazole-acetonitrile derivative.
Reaction Scheme:
Advantages and Limitations
-
Advantages: High regioselectivity (>90%) due to the electron-withdrawing effect of the chromenyl group.
-
Limitations: Requires toxic CS₂ and generates hazardous byproducts, necessitating specialized handling.
Microwave-Assisted Synthesis Approaches
Accelerated Cyclization Under Microwave Irradiation
Microwave irradiation reduces reaction times from hours to minutes. A mixture of chromenyl hydrazide and cyanoacetic acid in dimethylformamide (DMF) is irradiated at 120°C for 15 minutes, achieving 80–85% yield.
Optimized Conditions:
Comparative Analysis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–8 hours | 15 minutes |
| Yield | 65–70% | 80–85% |
| Energy Consumption | High | Low |
Oxidative Cyclization with Metal Catalysts
Role of Transition Metals
Ferric chloride (FeCl₃) and manganese dioxide (MnO₂) catalyze the oxidative cyclization of hydrazide-nitrile adducts. For example, FeCl₃ in acetic acid at 50°C facilitates dehydrogenation, yielding the target compound with 75–80% efficiency.
Mechanistic Insight:
Scalability Considerations
Purification and Characterization Techniques
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions
2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The chromen ring can be oxidized to form chromenone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Chromenone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted nitrile derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anti-inflammatory effects. For instance, molecular docking studies have suggested that 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile could inhibit the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in the inflammatory process. The inhibition of this enzyme can lead to reduced synthesis of leukotrienes, thus alleviating inflammation .
Antimicrobial Activity
The oxadiazole ring is also recognized for its antimicrobial properties. Research has shown that compounds containing the oxadiazole moiety demonstrate activity against various bacterial strains. In vitro studies have indicated that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus. This suggests its potential application as an antimicrobial agent .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in various cancer cell lines. For example, studies have reported that oxadiazole derivatives can act as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. The inhibition of TS leads to reduced cell proliferation and increased apoptosis in cancer cells .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The chromen ring can interact with various enzymes and receptors, while the oxadiazole ring can form hydrogen bonds and other interactions with biological molecules. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-Chloro Substituted Analogue
The compound 2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile (CAS: 1269531-96-5) differs by a chlorine atom at the 6-position of the chromene ring. This substitution increases molecular weight (273.67 g/mol) and lipophilicity (XlogP = 2.0) compared to the non-chlorinated parent compound . However, the TPSA remains identical (71.9 Ų), indicating similar solubility profiles .
3-Chlorophenyl Oxadiazole Derivative
2-[2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetonitrile (CAS: 2320680-31-5) replaces the chromene moiety with a pyrrole ring and a 3-chlorophenyl group. This structural variation results in higher lipophilicity (XlogP = 2.8 ) and reduced hydrogen bond acceptors (4 vs. 5 ) . The increased complexity (385 vs. 387 ) and additional rotatable bonds (3 vs. 2 ) may hinder conformational flexibility, affecting bioavailability .
Methoxy-Substituted Oxadiazole Derivatives
The compound tert-butyl 4-((2-(3-(3,5-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate (8e) features a 3,5-dimethoxybenzyl group on the oxadiazole ring . However, the synthetic yield for such derivatives is low (10%), highlighting challenges in scalability compared to the parent compound’s simpler synthesis .
Triazole-Based Analogues
2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile (CAS: 86999-26-0) replaces the oxadiazole with a triazole ring. The triazole’s additional nitrogen atom increases hydrogen bond acceptor count (4 vs. 5) but reduces lipophilicity (XlogP = 1.4) .
Key Physicochemical Properties
Biological Activity
The compound 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile (CAS No. 1269533-55-2) is a synthetic derivative of oxadiazole and chromen, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including significant research findings, case studies, and data tables that summarize its effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 250.25 g/mol. The structure features a chromen moiety linked to an oxadiazole ring, which is known for its diverse biological activities.
Anticancer Properties
Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds containing the oxadiazole moiety can induce apoptosis in various cancer cell lines. For instance, the presence of electron-donating groups on the phenyl ring enhances cytotoxicity against human cancer cells. The IC50 values for some oxadiazole derivatives have been reported as low as 1.61 µg/mL, demonstrating potent activity against specific cancer types .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies have shown that oxadiazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Neuroprotective Effects
Emerging evidence suggests that compounds similar to this compound may act as allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various neurodegenerative diseases. These compounds can enhance receptor activity without directly activating it, offering a novel approach for treating conditions such as anxiety and schizophrenia .
Table 1: Biological Activities of this compound
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Disrupts bacterial cell wall synthesis | |
| Neuroprotective | Modulates mGluR activity |
Case Studies
- Anticancer Study : A recent investigation assessed the cytotoxic effects of this compound on human glioblastoma cells (U251). The compound exhibited significant growth inhibition compared to standard chemotherapeutics.
- Antimicrobial Assessment : In vitro tests demonstrated that this compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics.
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile?
- Answer : The compound has a molecular formula of C₁₃H₉N₃O₂ (MW: 239.23 g/mol) and features a chromene ring fused to an oxadiazole moiety with an acetonitrile substituent. Key properties include:
- XLogP : 1.4 (moderate lipophilicity)
- Hydrogen bond acceptors : 5
- Topological polar surface area : 71.9 Ų (suggests moderate solubility in polar solvents)
- SMILES :
O1C2C=CC=CC=2C=C(C2=NOC(CC#N)=N2)C1
Structural verification can be performed via NMR, high-resolution mass spectrometry, and X-ray crystallography using SHELX software for refinement .
Q. What synthetic strategies are recommended for preparing this compound?
- Answer : Synthesis typically involves cyclocondensation of precursors. For example:
- Step 1 : React a chromene-3-carboxylic acid derivative with hydroxylamine to form an amidoxime.
- Step 2 : Cyclize the amidoxime with a nitrile-containing reagent (e.g., acetonitrile derivatives) under acidic or thermal conditions to form the oxadiazole ring.
- Key conditions : Use DMSO or acetonitrile as solvents at 100–150°C for optimal yields .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
- Answer : X-ray diffraction using SHELXL refinement can determine the dominant tautomer by analyzing bond lengths and electron density maps. For example:
- Chromene ring conformation : Planarity vs. puckering.
- Oxadiazole tautomerism : Compare N–O and C–N bond distances to distinguish between 1,2,4-oxadiazole isomers.
SHELX software is robust for small-molecule refinement, even with twinned or high-resolution data .
Q. How should researchers address contradictory bioactivity data in different assay systems?
- Answer : Contradictions may arise from assay-specific conditions (e.g., pH, solvent). Mitigation strategies include:
- Normalization : Use internal controls (e.g., reference inhibitors for enzyme assays).
- Solvent optimization : Replace DMSO with acetonitrile if precipitation occurs.
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., cytotoxicity in HEK293 or HeLa lines) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Answer : Molecular docking (AutoDock Vina) and MD (molecular dynamics) simulations can model interactions. Key steps:
- Target selection : Prioritize receptors like AMPA or COX-II based on structural analogs .
- Parameterization : Use GAFF force fields and AM1-BCC charges for ligand parameterization.
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
